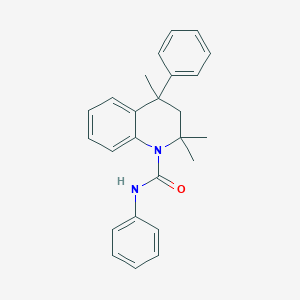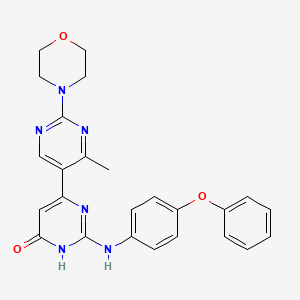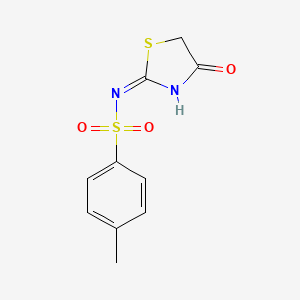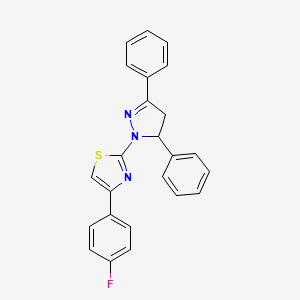
2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The starting materials and reagents may include quinoline derivatives, phenyl groups, and carboxamide groups. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound , known for its antimalarial properties.
Dihydroquinoline: A reduced form of quinoline with various biological activities.
Phenylcarboxamide: A compound with a phenyl group and carboxamide functionality, used in medicinal chemistry.
Uniqueness
2,2,4-trimethyl-N,4-diphenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern and combination of functional groups. This uniqueness may confer distinct chemical properties and biological activities, making it valuable for specific applications.
Properties
Molecular Formula |
C25H26N2O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,2,4-trimethyl-N,4-diphenyl-3H-quinoline-1-carboxamide |
InChI |
InChI=1S/C25H26N2O/c1-24(2)18-25(3,19-12-6-4-7-13-19)21-16-10-11-17-22(21)27(24)23(28)26-20-14-8-5-9-15-20/h4-17H,18H2,1-3H3,(H,26,28) |
InChI Key |
SXXGAGADOAAORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC=CC=C3)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxyphthalazin-1-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11035317.png)

![3,4-dichloro-N-[(2Z)-3-[(3,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11035337.png)

![(4-Fluorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B11035344.png)

![3,3-dimethyl-12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11035372.png)
![N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11035377.png)
![ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11035384.png)
![N-(2-fluoro-4-methylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11035388.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea](/img/structure/B11035401.png)
![4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11035412.png)
![6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11035417.png)
![N-[3-(3-Methylpiperidino)propyl]acrylamide](/img/structure/B11035418.png)
